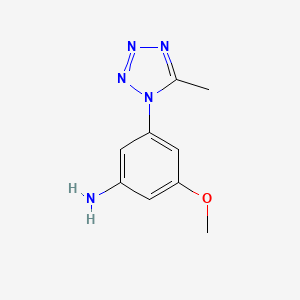

3-Methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline

Description

Discovery and Development

The development of 3-methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline emerged from the broader historical progression of tetrazole chemistry, which began with the pioneering work of Swedish chemist J. A. Bladin in 1885 at the University of Uppsala. Bladin's initial observation that dicyanophenylhydrazine reacted with nitrous acid to form a compound with formula C₈H₅N₅ marked the foundation of tetrazole chemistry and introduced the term "tetrazole" to describe this novel ring structure.

The specific synthesis of substituted tetrazole-aniline derivatives gained momentum in the mid-20th century as researchers recognized the potential for creating bioisosteric analogs of carboxylic acids. The development of this compound represents a culmination of decades of methodological advancement in multicomponent reaction chemistry. Early approaches to tetrazole formation relied primarily on 1,3-dipolar cycloaddition reactions between nitriles and azides, but the evolution toward more sophisticated synthetic routes enabled the construction of complex substituted derivatives.

The historical development pathway can be traced through several key methodological advances. Initial synthetic approaches utilized traditional heating methods with extended reaction times, often requiring temperatures exceeding 200°C and reaction periods extending beyond 50 hours. However, the introduction of microwave-assisted synthesis represented a transformative advancement, reducing reaction times to minutes while maintaining high yields and improving functional group tolerance.

A pivotal advancement occurred with the development of multicomponent reaction approaches, particularly the Ugi-tetrazole four-component reaction (UT-4CR). This methodology enabled the simultaneous construction of multiple bonds and the introduction of diverse substituents, facilitating access to compounds such as this compound with enhanced efficiency and versatility. The evolution of these synthetic methodologies reflects the broader trend toward sustainable and atom-economical chemical processes in modern organic synthesis.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends beyond its structural complexity to encompass fundamental principles of molecular design and reactivity. Tetrazoles possess the distinction of containing the highest number of nitrogen atoms among stable heterocycles, as pentazoles remain highly explosive even at low temperatures. This unique electronic structure confers exceptional properties that have established tetrazoles as privileged scaffolds in medicinal chemistry and materials science.

The tetrazole heterocycle demonstrates remarkable ability to form stable hydrogen bonds simultaneously with multiple proton donors and acceptors. This characteristic is particularly significant for this compound, where the tetrazole moiety can engage in complex hydrogen bonding networks that are often predominant in biological target binding. Recent theoretical and experimental studies have established that tetrazoles exhibit sufficient basicity for hydrogen bond formation, with substituents at position 5 of the cycle exerting noticeable effects on basicity.

The bioisosteric properties of tetrazoles represent another fundamental aspect of their significance in heterocyclic chemistry. Neutral 1H-tetrazoles and tetrazolide anions function as metabolically stable bioisosteric analogs of cis-amide and carboxyl groups, respectively. However, recent crystallographic analyses and theoretical calculations have refined this understanding, revealing that the nature of hydrogen bond formation in tetrazole-containing systems differs subtly from their carboxylic acid analogs. Functional groups of biomolecules linked by hydrogen bonds to 1H-tetrazole or tetrazolate anion are positioned approximately 1.2 Å further apart compared to isosteric carboxylic acid fragments.

The lipophilicity characteristics of tetrazole derivatives contribute significantly to their pharmacological relevance. Tetrazole anions demonstrate approximately 10-fold higher lipophilicity compared to carboxylate anions, which directly influences their pharmacokinetic properties and membrane permeability. This enhanced lipophilicity represents a crucial advantage in drug design, particularly for compounds intended to cross biological membranes.

Table 1: Comparative Acidities of Carboxylic Acids and Corresponding 5-Substituted 1H-Tetrazoles

| Substituent | pKa (Carboxylic Acid) | pKa (Tetrazole) | Difference |

|---|---|---|---|

| H | 3.77 | 4.70 | +0.93 |

| CH₃ | 4.76 | 5.50 | +0.74 |

| Et | 4.88 | 5.59 | +0.71 |

| Ph | 4.21 | 4.83 | +0.62 |

Data compiled from reference

Position in Tetrazole-Substituted Aniline Research

The research landscape surrounding tetrazole-substituted anilines has evolved considerably since the initial development of basic synthetic methodologies. This compound occupies a distinctive position within this research domain due to its specific substitution pattern and the resulting electronic and steric properties.

Contemporary research in tetrazole-substituted anilines has focused extensively on multicomponent reaction approaches that enable rapid access to diverse molecular architectures. The development of convergent three-component tetrazole synthesis represents a significant advancement in this field, allowing for the construction of tetrazole scaffolds from readily available starting materials including amines, carboxylic acid derivatives, and azide sources. These methodologies have demonstrated particular effectiveness with microwave acceleration, achieving complete conversions in reaction times as short as 3 minutes at 180°C.

The synthesis of this compound exemplifies the application of advanced synthetic strategies that have emerged from this research trajectory. The use of trimethylsilyl azide as an azide source has proven particularly advantageous, as it avoids the safety concerns associated with excess hydrazoic acid while maintaining high reactivity. The optimization of reaction conditions, including solvent selection and temperature control, has enabled gram-scale synthesis with consistent yields and purity.

Recent investigations have expanded the scope of tetrazole-substituted aniline research to include the development of bistetrazole derivatives and the exploration of their coordination chemistry properties. The ability to synthesize bis-1,5-disubstituted 5-aminotetrazoles using diamines with varying spacer lengths has opened new avenues for materials science applications, particularly in the construction of metal-organic frameworks and coordination polymers.

Table 2: Structural Variations in Tetrazole-Substituted Anilines and Their Research Applications

| Compound Class | Substitution Pattern | Primary Research Focus | Key Applications |

|---|---|---|---|

| 3-(1H-Tetrazol-1-yl)aniline | Unsubstituted tetrazole | Basic synthetic methodology | Coordination chemistry |

| 3-Methoxy-5-(1H-tetrazol-1-yl)aniline | Methoxy substitution | Bioisosterism studies | Pharmaceutical intermediates |

| This compound | Methyl-substituted tetrazole | Enhanced lipophilicity | Drug design applications |

| Bis-tetrazole derivatives | Multiple tetrazole units | Materials chemistry | Metal-organic frameworks |

Properties

IUPAC Name |

3-methoxy-5-(5-methyltetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-6-11-12-13-14(6)8-3-7(10)4-9(5-8)15-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCRWVBLNZVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=NN1C2=CC(=CC(=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390063 | |

| Record name | 3-methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799262-39-8 | |

| Record name | 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799262-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxy-5-(5-methyl-1h-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach involves the reaction of 3-methoxyaniline with 5-methyl-1H-tetrazole or its precursors under controlled conditions. Key aspects include:

Starting Materials: 3-Methoxyaniline serves as the aromatic amine precursor. The tetrazole moiety is introduced via reaction with 5-methyl-1H-tetrazole or through in situ formation using sodium azide and suitable thiourea derivatives.

Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are employed to dissolve reactants and facilitate the reaction.

Catalysts: Lewis acid catalysts, notably bismuth nitrate pentahydrate (Bi(NO3)3·5H2O), have been demonstrated to promote the cyclization and tetrazole formation efficiently.

Temperature and Heating: Elevated temperatures (typically around 125 °C) and microwave-assisted heating are utilized to accelerate reaction rates and improve yields.

Reaction Time: Microwave irradiation reduces reaction times significantly, often to under 20 minutes, compared to conventional heating methods.

Representative Synthetic Procedure

A generalized procedure based on recent research involves the following steps:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Dissolve 3-methoxyaniline and 5-methyl-1H-tetrazole or thiourea precursor in DMF or acetonitrile | Preparation of reaction mixture |

| 2 | Add Bi(NO3)3·5H2O (1 equiv) and triethylamine (3 equiv) | Catalyst and base addition |

| 3 | Stir the mixture for 1-2 minutes to ensure homogeneity | Pre-reaction mixing |

| 4 | Heat under microwave irradiation at 125 °C, 150 W power for 10-20 minutes | Promote cyclization and tetrazole formation |

| 5 | Cool the reaction mixture and filter through Celite | Removal of precipitates and catalyst residues |

| 6 | Wash with acetonitrile and concentrate under vacuum | Isolation of crude product |

| 7 | Purify by recrystallization or chromatography | Obtain pure 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline |

Industrial Scale Considerations

Industrial synthesis adapts the laboratory method with emphasis on:

Continuous Flow Reactors: These provide better control over reaction parameters, enhancing yield and reproducibility.

Optimized Catalyst Loading: Catalyst amounts are balanced to maximize efficiency while minimizing cost.

Purification: Recrystallization and chromatographic techniques are scaled appropriately to ensure high purity.

Environmental and Safety Measures: Use of non-toxic catalysts like bismuth nitrate and microwave heating reduces hazardous waste and energy consumption.

Reaction Mechanism Insights

The synthesis proceeds via:

Formation of an intermediate thiourea or related species from the amine and azide sources.

Lewis acid-catalyzed desulfurization and cyclization to form the tetrazole ring.

The methoxy substituent influences regioselectivity and reactivity, favoring substitution at the 5-position of the aniline ring.

- Data Table: Summary of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-Methoxyaniline |

| Tetrazole Source | 5-Methyl-1H-tetrazole or thiourea + NaN3 |

| Solvents | DMF, DMSO, acetonitrile |

| Catalyst | Bi(NO3)3·5H2O (1 equiv) |

| Base | Triethylamine (3 equiv) |

| Temperature | 125 °C (microwave heating) |

| Reaction Time | 10-20 minutes (microwave) |

| Purification | Recrystallization or chromatography |

| Yield | Typically 80-90% under optimized conditions |

Microwave-assisted synthesis significantly reduces reaction times while maintaining high yields and purity.

The use of bismuth nitrate pentahydrate as a catalyst is advantageous due to its non-toxic nature and effectiveness in promoting tetrazole formation.

The amount of sodium azide is critical; lower equivalents lead to decreased yields.

Purification by recrystallization from ethanol is effective for obtaining high-purity product.

The regioselectivity of substitution on the aromatic ring is influenced by electronic effects of the methoxy group and tetrazole substituent.

The preparation of this compound is efficiently achieved via a catalytic cyclization reaction between 3-methoxyaniline and tetrazole precursors in polar aprotic solvents under microwave heating. The use of bismuth nitrate pentahydrate as a catalyst and triethylamine as a base under optimized conditions yields the target compound in high purity and yield. These methods are adaptable to industrial scale with appropriate modifications such as continuous flow processing and optimized purification protocols. The synthetic strategy is supported by detailed mechanistic understanding and experimental optimization documented in recent peer-reviewed studies.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The methoxy and aniline groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: Its unique structure allows it to interact with specific biological targets .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases .

Industry: Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

- Reactivity : The 5-methyltetrazole group in the target compound enhances hydrogen-bonding capacity, critical for binding PKCθ . In contrast, CF₃ or Cl substituents prioritize hydrophobic interactions .

- Synthetic Efficiency : Microwave methods for the target compound achieve >80% yield, surpassing traditional routes for analogues (e.g., 54% yield for 5-Chloro-2-tetrazolylaniline) .

- Biological Activity : Tetrazole-containing anilines exhibit superior kinase inhibition compared to triazole derivatives, likely due to tetrazole’s stronger electron-withdrawing effects .

Biological Activity

3-Methoxy-5-(5-methyl-1H-tetrazol-1-yl)aniline, with the molecular formula C₉H₁₁N₅O and a molecular weight of 205.22 g/mol, is a compound that has garnered attention for its potential biological activities. This compound features a methoxy group and a tetrazole ring, which are known to enhance its reactivity and interaction with biological targets. The synthesis typically involves the reaction of 3-methoxyaniline with 5-methyl-1H-tetrazole under specific conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the tetrazole ring is particularly significant, as tetrazoles have been associated with a range of pharmacological properties such as antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory activities. The compound can modulate biological pathways by binding to these targets, leading to diverse biological effects.

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Key Features |

|---|---|

| 3-Methoxy-5-(1H-tetrazol-5-yl)aniline | Similar structure but different position of the tetrazole ring |

| 3-Methoxy-5-(1H-tetrazol-4-yl)aniline | Tetrazole ring attached at a different position on the aniline ring |

| 3-Methoxy-4-(5-methyl-1H-tetrazol-1-yl)aniline | Contains a methyl group on the tetrazole ring but differs in substitution pattern |

This comparison illustrates how the specific substitution pattern and the combination of methoxy and tetrazole functionalities impart distinct properties to this compound.

Research Findings

Recent studies have indicated that compounds containing tetrazole rings can enhance lipid solubility compared to traditional carboxylic acids, facilitating better penetration through cell membranes. This property positions tetrazole derivatives as promising candidates for drug development. Although specific research directly investigating this compound is limited, its structural characteristics suggest it may exhibit significant biological activities.

Case Studies

While comprehensive studies specifically on this compound are scarce, related research has demonstrated the efficacy of similar compounds in various biological assays:

- Antitumor Activity : Compounds with tetrazole rings have shown significant anti-cancer activity against human cancer cell lines such as DU-145 (prostate), HeLa (cervix), and A549 (lung adenocarcinoma). For instance, derivatives with structural similarities displayed IC₅₀ values in the low micromolar range against these cell lines .

- Inhibition Studies : Research on related tetrazole derivatives has indicated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. These studies often utilize MTT assays to evaluate cytotoxicity and provide insights into the mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.